molecular formula C12H18N2O2 B13355809 4,4-Diisopropyl-4,5-dihydro-2,2'-bioxazole

4,4-Diisopropyl-4,5-dihydro-2,2'-bioxazole

Cat. No.: B13355809
M. Wt: 222.28 g/mol
InChI Key: FPZAYTQHEQTITH-UHFFFAOYSA-N
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Description

4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is a chiral nitrogen ligand known for its utility in enantioselective synthesis. This compound, with the molecular formula C12H20N2O2, is characterized by its unique structure, which includes two isopropyl groups and a dihydro-bioxazole ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diisopropylamine with a suitable dihydroxy compound, followed by cyclization to form the bioxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process often requires inert atmosphere conditions and specific temperature controls to maintain the integrity of the compound .

Chemical Reactions Analysis

Types of Reactions: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and modified bioxazole derivatives, which can have different properties and applications .

Mechanism of Action

The mechanism of action of 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole primarily involves its role as a chiral ligand. It interacts with metal catalysts to facilitate enantioselective reactions, thereby influencing the formation of specific enantiomers. The molecular targets and pathways involved include coordination with metal centers and stabilization of transition states during catalytic cycles .

Comparison with Similar Compounds

Uniqueness: 4,4-Diisopropyl-4,5-dihydro-2,2’-bioxazole is unique due to its specific chiral properties and its ability to act as a ligand in enantioselective synthesis. Its structure allows for effective coordination with metal catalysts, making it particularly valuable in the synthesis of enantiomerically pure compounds .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-(1,3-oxazol-2-yl)-4,4-di(propan-2-yl)-5H-1,3-oxazole

InChI

InChI=1S/C12H18N2O2/c1-8(2)12(9(3)4)7-16-11(14-12)10-13-5-6-15-10/h5-6,8-9H,7H2,1-4H3

InChI Key

FPZAYTQHEQTITH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(COC(=N1)C2=NC=CO2)C(C)C

Origin of Product

United States

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